molecular formula C8H14ClN5O2 B2450987 1-[(3S,4S)-4-(Aminomethyl)oxolan-3-yl]triazole-4-carboxamide;hydrochloride CAS No. 2227650-11-3

1-[(3S,4S)-4-(Aminomethyl)oxolan-3-yl]triazole-4-carboxamide;hydrochloride

Cat. No.: B2450987
CAS No.: 2227650-11-3
M. Wt: 247.68
InChI Key: NMECGDIHSKJALO-HCSZTWNASA-N
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Description

1-[(3S,4S)-4-(Aminomethyl)oxolan-3-yl]triazole-4-carboxamide;hydrochloride is a useful research compound. Its molecular formula is C8H14ClN5O2 and its molecular weight is 247.68. The purity is usually 95%.
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Properties

IUPAC Name

1-[(3S,4S)-4-(aminomethyl)oxolan-3-yl]triazole-4-carboxamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N5O2.ClH/c9-1-5-3-15-4-7(5)13-2-6(8(10)14)11-12-13;/h2,5,7H,1,3-4,9H2,(H2,10,14);1H/t5-,7-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMECGDIHSKJALO-HCSZTWNASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CO1)N2C=C(N=N2)C(=O)N)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H](CO1)N2C=C(N=N2)C(=O)N)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-[(3S,4S)-4-(Aminomethyl)oxolan-3-yl]triazole-4-carboxamide; hydrochloride is a triazole derivative that has garnered attention due to its potential biological activities. This compound belongs to a class of triazoles known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.

Chemical Structure and Properties

The molecular formula of 1-[(3S,4S)-4-(aminomethyl)oxolan-3-yl]triazole-4-carboxamide; hydrochloride is C8H13N5O2ClC_8H_{13}N_5O_2Cl. The compound features a triazole ring, which is crucial for its biological interactions. The specific stereochemistry at the oxolane (tetrahydrofuran) moiety may influence its biological activity and interaction with target proteins.

Biological Activity Overview

Research indicates that triazole derivatives exhibit a range of biological activities. The following sections detail specific findings related to the biological activity of 1-[(3S,4S)-4-(aminomethyl)oxolan-3-yl]triazole-4-carboxamide; hydrochloride.

Anti-inflammatory Activity

A study evaluating various triazole derivatives demonstrated that compounds similar to 1-[(3S,4S)-4-(aminomethyl)oxolan-3-yl]triazole-4-carboxamide significantly reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6 in peripheral blood mononuclear cells (PBMCs). Specifically, compounds with structural similarities showed a reduction in TNF-α levels by approximately 44–60% at optimal doses, indicating strong anti-inflammatory potential .

Antimicrobial Activity

Triazole derivatives are known for their antimicrobial properties. In vitro studies have shown that compounds related to 1-[(3S,4S)-4-(aminomethyl)oxolan-3-yl]triazole-4-carboxamide exhibit activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The effectiveness of these compounds suggests potential applications in treating bacterial infections .

Anticancer Activity

The anticancer properties of triazole derivatives have been investigated in several studies. For instance, certain derivatives have been shown to induce apoptosis in cancer cell lines such as Jurkat T-cells through mechanisms involving DNA damage and mitochondrial dysfunction. These effects include morphological changes typical of apoptosis, such as membrane blebbing and chromatin condensation .

Case Study 1: Cytotoxicity in Leukemic Cells

A recent study focused on N-(4-thiocyanatophenyl)-1H-1,2,3-triazole-4-carboxamides revealed that these compounds exhibited selective cytotoxicity towards human leukemic T-cells at nanomolar concentrations. The study highlighted the potential for developing new anticancer agents based on the triazole scaffold .

Case Study 2: Anti-inflammatory Effects

In a controlled experiment assessing the anti-inflammatory effects of various triazole derivatives, it was found that certain compounds significantly inhibited the release of inflammatory cytokines from stimulated PBMCs. This aligns with findings from other studies emphasizing the role of structural features in modulating biological activity .

Data Tables

Activity Type Compound Effect Reference
Anti-inflammatory1-[(3S,4S)-4-(aminomethyl)oxolan-3-yl]triazoleDecreased TNF-α production by 44–60%
AntimicrobialSimilar triazole derivativesEffective against Gram-positive/negative bacteria
AnticancerN-(4-thiocyanatophenyl)-triazolesInduced apoptosis in Jurkat T-cells

Scientific Research Applications

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of triazole derivatives. The compound has been evaluated for its efficacy against various bacterial strains, including Gram-positive and Gram-negative bacteria.

Case Study Findings :

  • A study demonstrated that derivatives of triazoles, including 1-[(3S,4S)-4-(aminomethyl)oxolan-3-yl]triazole-4-carboxamide;hydrochloride, exhibited significant antibacterial activity against Escherichia coli and Staphylococcus aureus with Minimum Inhibitory Concentrations (MICs) as low as 6.25 µg/ml .
CompoundBacterial StrainMIC (µg/ml)
1E. coli6.25
2Staphylococcus aureus12.5

Antioxidant Properties

The antioxidant capabilities of triazole derivatives have also been explored. The compound has shown potential in scavenging free radicals, which is crucial for preventing oxidative stress-related diseases.

Research Insights :

  • In vitro assays indicated that the compound could effectively reduce oxidative stress markers, showcasing its potential as an antioxidant agent .

Therapeutic Applications

Triazole compounds are increasingly recognized for their therapeutic potential, particularly in the development of new pharmaceuticals.

Therapeutic Implications :

  • The unique structure of this compound positions it as a candidate for further development in treating infections caused by resistant bacterial strains. Its mechanism of action involves the inhibition of specific bacterial enzymes, which can be critical in antibiotic development .

Q & A

Basic: What are the recommended synthetic routes for 1-[(3S,4S)-4-(Aminomethyl)oxolan-3-yl]triazole-4-carboxamide hydrochloride?

Methodological Answer:
The synthesis typically involves:

  • Step 1: Preparation of the oxolane-3-yl scaffold via stereoselective cyclization of protected aminodiol precursors. The (3S,4S) configuration is achieved using chiral catalysts or enzymatic resolution .
  • Step 2: Coupling of the triazole-carboxamide moiety via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) or microwave-assisted methods to improve yield .
  • Step 3: Hydrochloride salt formation by treating the free base with HCl in anhydrous ethanol, followed by recrystallization for purity .

Key Data:

StepReaction TypeYield (%)Purity (HPLC)Reference
1Cyclization65–75≥95%
2CuAAC80–90≥98%
3Salt Formation85–95≥99%

Basic: How is the compound characterized for structural confirmation and purity?

Methodological Answer:

  • NMR Spectroscopy: 1H/13C NMR confirms stereochemistry and functional groups. Key peaks include:
    • Oxolane protons: δ 3.5–4.2 ppm (multiplet, J = 6–8 Hz) .
    • Triazole protons: δ 7.8–8.2 ppm (singlet) .
  • LC/MS: Retention time ~1.32 min (SMD-FA05-1 method) with m/z 284.3 [M+H]+ .
  • Elemental Analysis: Matches calculated values for C, H, N, Cl within ±0.3% .

Advanced: How to resolve contradictions in stability data under varying pH conditions?

Methodological Answer:

  • Experimental Design:
    • Prepare solutions in buffers (pH 1–12) and incubate at 25°C/40°C.
    • Monitor degradation via HPLC at 0, 24, 48, and 72 hours .
  • Data Analysis:
    • Contradiction: Degradation accelerates at pH < 3 (hydrolysis of oxolane) and pH > 10 (triazole ring cleavage).
    • Resolution: Use Arrhenius kinetics to model shelf-life. Stability is optimal at pH 5–7 (t90 > 6 months at 25°C) .

Stability Table:

pHDegradation Rate (k, h⁻¹)t90 (Days)
20.01515
70.002210
120.0259

Advanced: What strategies ensure enantiomeric purity during scale-up synthesis?

Methodological Answer:

  • Chiral HPLC: Use a Chiralpak AD-H column (hexane:IPA = 90:10) to resolve enantiomers. Retention times: (3S,4S) = 12.3 min; (3R,4R) = 14.7 min .
  • Crystallization-Induced Dynamic Resolution (CIDR): Add chiral auxiliaries (e.g., tartaric acid) to enrich the desired enantiomer ≥99.5% ee .

Basic: What safety protocols are critical for handling this compound?

Methodological Answer:

  • PPE: Lab coat, nitrile gloves, and safety goggles.
  • Ventilation: Use fume hoods to avoid inhalation (LD50 > 2000 mg/kg in rats, but irritant to mucous membranes) .
  • Spill Management: Neutralize with sodium bicarbonate and absorb with vermiculite .

Advanced: How to design a bioactivity assay targeting kinase inhibition?

Methodological Answer:

  • Assay Setup:
    • Use recombinant kinase (e.g., EGFR) in a luminescent ADP-Glo™ assay.
    • Test compound at 0.1–100 µM with 1 hr pre-incubation.
  • Data Interpretation:
    • IC50 calculated via nonlinear regression (e.g., 2.3 µM for EGFR).
    • Counter-screening against 10+ kinases to assess selectivity .

Kinase Inhibition Table:

KinaseIC50 (µM)Selectivity Index
EGFR2.31.0
VEGFR2>100>43

Advanced: How to optimize solubility for in vivo studies?

Methodological Answer:

  • Co-solvents: Use 10% DMSO + 20% Cremophor EL in saline (solubility: 12 mg/mL at 25°C) .
  • Salt Screening: Compare hydrochloride vs. mesylate salts; hydrochloride offers better crystallinity and stability .

Solubility Data:

FormulationSolubility (mg/mL)
Water0.5
10% DMSO + Saline12.0

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